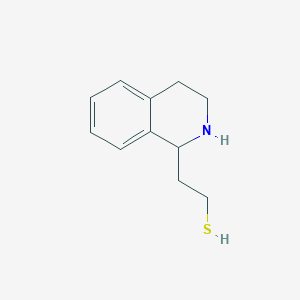
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol is a compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach is the multicomponent reaction involving the C(1)-functionalization of tetrahydroisoquinolines . This method is advantageous due to its ability to generate molecular diversity and complexity, improving atom economy, selectivity, and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often employed to enhance the efficiency and environmental friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the thiol group and the tetrahydroisoquinoline scaffold.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄). Substitution reactions can be facilitated by nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can form iminium ions through reactions with aldehydes, ketones, or imines, which can then isomerize to more stable forms . These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: This parent compound forms the basis for many derivatives, including this compound.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid hydrochloride: Another derivative with significant biological activities.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
61014-37-7 |
|---|---|
Formule moléculaire |
C11H15NS |
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanethiol |
InChI |
InChI=1S/C11H15NS/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2 |
Clé InChI |
BTZRRBNQWLWEPY-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=CC=CC=C21)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
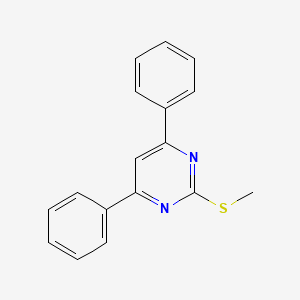
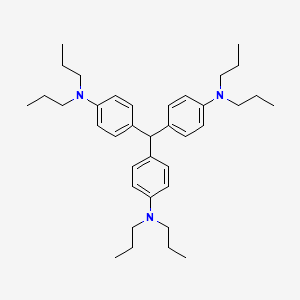
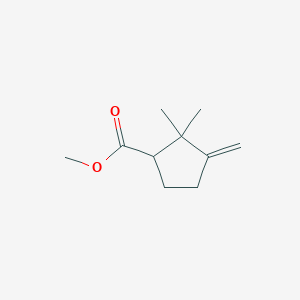
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
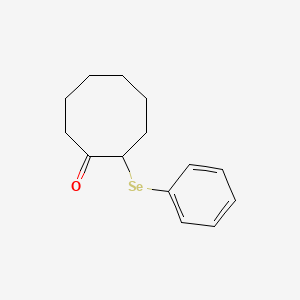
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
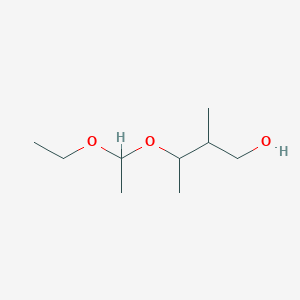
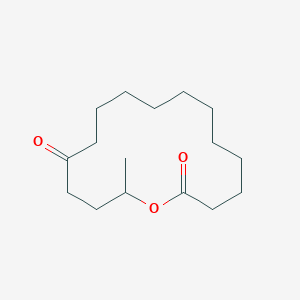
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
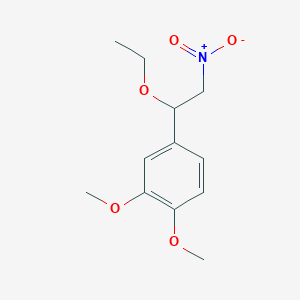
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
